2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide
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Overview
Description
2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide is a complex organic compound that features a piperazine ring, a bromophenyl group, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide typically involves multiple steps. One common method includes the following steps:
Formation of the piperazine derivative: The initial step involves the reaction of piperazine with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the acetohydrazide group: The intermediate product is then reacted with ethyl chloroacetate to form the corresponding ester, which is subsequently converted to the hydrazide by reaction with hydrazine hydrate.
Formation of the final product: The hydrazide is then reacted with thiophene-2-carbaldehyde under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its structural features that are common in pharmacologically active compounds.
Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with different biomolecules.
Mechanism of Action
The mechanism of action of 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring is known to enhance the pharmacokinetic properties of drugs, while the bromophenyl and thiophene groups can contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)acetate: This compound shares the piperazine and bromophenyl groups but differs in the presence of an acetate group instead of the acetohydrazide and thiophene moieties.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also contains a bromophenyl group but features a thiazole ring and a chloroacetamide group.
Uniqueness
2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide is unique due to its combination of a piperazine ring, bromophenyl group, and thiophene moiety, which together may confer unique chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C18H21BrN4O3S2 |
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Molecular Weight |
485.4 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide |
InChI |
InChI=1S/C18H21BrN4O3S2/c1-14(17-3-2-12-27-17)20-21-18(24)13-22-8-10-23(11-9-22)28(25,26)16-6-4-15(19)5-7-16/h2-7,12H,8-11,13H2,1H3,(H,21,24)/b20-14- |
InChI Key |
JWBAHUKBZWXMHV-ZHZULCJRSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br)/C3=CC=CS3 |
Canonical SMILES |
CC(=NNC(=O)CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=CS3 |
Origin of Product |
United States |
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